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The table below summarizes the core biochemical characteristics of FOBISIN 101.

Property Description

IUPAC Name Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-

oxidopyridin-2-yl]diazenyl]benzoate [1]

CAS Number 1370281-06-3 [1]

Molecular
Formula

C15H11N3Na3O8P [1]

Molecular
Weight

461.21 g/mol [1]

Mechanistic
Role

Small molecule 14-3-3 protein-protein interaction inhibitor; pSer/Thr-mimetic [2]

Detailed Mechanism of Action

The inhibitory action of FOBISIN 101 is a multi-stage process that begins with initial binding and can lead

to irreversible inactivation.
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Overview of FOBISIN 101's inhibitory mechanism, from initial binding to covalent inactivation.

Initial Binding and Non-Covalent Inhibition: FOBISIN 101 is structured like a pyridoxal-phosphate

moiety linked to a benzoate group [2]. It competitively occupies the conserved, amphipathic

phosphopeptide-binding groove of 14-3-3 proteins, acting as a phosphoserine/threonine mimetic. This

physically blocks client proteins like Raf-1 and PRAS40 from binding [2].
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Covalent Inactivation Triggered by Radiation: A unique aspect of its mechanism was revealed

through crystallography. When FOBISIN 101 was soaked into 14-3-3ζ crystals and exposed to

synchrotron X-ray radiation, an unexpected reaction occurred [2] [3]. The exocyclic nitrogen atom of

FOBISIN 101's central diazene group formed a covalent bond with the terminal nitrogen (Nζ) of

Lys120 within the binding groove. This covalent adduct leads to persistent inactivation of 14-3-3,

suggesting potential for radiation-triggered therapeutic agents [2].

Experimental Evidence of Inhibitory Activity

The biological activity of FOBISIN 101 has been validated through multiple, complementary biochemical

and functional assays, as summarized below.

Assay Type Target / System Key Finding
Reported IC₅₀ /
Effect

Fluorescence
Polarization [2]

14-3-3γ + pS259-Raf-1

peptide

Identified from LOPAC

library screen

N/A

GST Pull-Down [2] 14-3-3 binding to full-length

Raf-1 & PRAS40

Dose-dependent

disruption of interaction

Comparable to R18

peptide effect

Quantitative ELISA
[2] [1]

14-3-3ζ / γ + PRAS40 Effective inhibition of

binding

9.3 μM (ζ), 16.4 μM

(γ)

Functional Assay
[2] [1]

Stimulation of ExoS ADP-

ribosyltransferase

Pan-isoform inhibition 6–19 μM (across all

7 isoforms)

Structural Insights from Crystallography

The crystal structure of 14-3-3ζ in complex with FOBISIN 101 (PDB ID: 3RDH) provides the mechanistic

basis for its action [2] [3].

Covalent Linkage: The defining feature is the covalent diazene adduct between FOBISIN 101 and

Lys120 of 14-3-3ζ [2].
Key Binding Interactions:
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The phosphate group of FOBISIN 101 interacts with the side chains of Lys49 and Asn173.

The pyridoxal ring makes van der Waals contact with the side chain of Ile217.
A solvent molecule bridges Arg56 and Arg127 [2].

Displacement of Phosphate Group: The covalent bonding causes the phosphate group of FOBISIN
101 to shift approximately 4 Å away from the canonical phosphoserine binding site of 14-3-3, toward

Lys120. This misplacement and the obstruction of the groove explain the potent inhibitory effect [2].

Key Experimental Protocols

For researchers aiming to validate or work with FOBISIN 101, here are the core methodologies from the key

studies.

Fluorescence Polarization (FP)-Based Screening

Purpose: High-throughput screening for compounds that disrupt 14-3-3/client binding [2].
Procedure:

Incubate 14-3-3γ protein with a fluorescently-labeled pS259-Raf-1 peptide.
Add compounds from a chemical library (e.g., LOPAC).

Measure fluorescence polarization. A decrease in polarization indicates displacement of the
peptide by an inhibitor [2].

GST Fusion 14-3-3 Affinity Chromatography

Purpose: To confirm disruption of 14-3-3 binding to full-length client proteins [2].
Procedure:

Prepare cell lysates containing client proteins (e.g., from stimulated cells).
Incubate the lysate with GST-14-3-3 bound to glutathione beads.

Add the inhibitor (FOBISIN 101) or a control peptide (e.g., R18) to the binding reaction.
Wash the beads and elute the bound proteins.

Analyze the eluates by Western blotting for client proteins (e.g., Raf-1, PRAS40). Successful
inhibition reduces client protein in the eluate [2].

Exoenzyme S (ExoS) ADP-Ribosyltransferase Stimulation Assay

Purpose: A functional, non-binding assay to test 14-3-3 inhibition [2].
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Procedure:

The ADP-ribosyltransferase activity of Pseudomonas aeruginosa ExoS is dependent on its
interaction with 14-3-3 proteins.

Set up a reaction containing ExoS, 14-3-3 protein, and its substrate.
Add FOBISIN 101 at varying concentrations.

Measure the decrease in ADP-ribosyltransferase activity (e.g., via radioactivity or other
detection methods) compared to the 14-3-3-stimulated level. This directly demonstrates

functional disruption of the 14-3-3/ExoS interaction [2].

Future Directions and Therapeutic Potential

FOBISIN 101 represents a pioneering proof-of-concept for a unique class of 14-3-3 inhibitors [2]. Its most

striking feature—the X-ray-triggered covalent modification—suggests a potential avenue for developing

radiation-triggered therapeutic agents. Such molecules could be activated specifically at disease sites, like

tumors, receiving radiotherapy, potentially offering a novel synergistic treatment strategy for 14-3-3-

mediated diseases such as cancer [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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